molecular formula C19H32O3S B13113834 Tridecan-1-yl benzenesulphonate CAS No. 25474-61-7

Tridecan-1-yl benzenesulphonate

Cat. No.: B13113834
CAS No.: 25474-61-7
M. Wt: 340.5 g/mol
InChI Key: KRTNITDCKAVIFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tridecan-1-yl benzenesulphonate can be synthesized through alkylation reactions or ester exchange reactions. The specific experimental conditions and methods depend on the desired purity and yield .

Industrial Production Methods: In industrial settings, the production of this compound typically involves the reaction of tridecanol with benzenesulfonyl chloride in the presence of a base. This reaction is carried out under controlled temperature and pressure conditions to ensure optimal yield and purity .

Chemical Reactions Analysis

Types of Reactions: Tridecan-1-yl benzenesulphonate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

Tridecan-1-yl benzenesulphonate exerts its effects primarily through its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing and interaction of molecules. This property is crucial in various applications, including emulsification and dispersion . The molecular targets and pathways involved include interactions with lipid bilayers and proteins, altering their structure and function .

Comparison with Similar Compounds

  • Dodecyl benzenesulphonate
  • Tetradecyl benzenesulphonate
  • Hexadecyl benzenesulphonate

Comparison: Tridecan-1-yl benzenesulphonate is unique due to its specific alkyl chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective as a surfactant compared to its shorter or longer chain counterparts .

Properties

CAS No.

25474-61-7

Molecular Formula

C19H32O3S

Molecular Weight

340.5 g/mol

IUPAC Name

tridecyl benzenesulfonate

InChI

InChI=1S/C19H32O3S/c1-2-3-4-5-6-7-8-9-10-11-15-18-22-23(20,21)19-16-13-12-14-17-19/h12-14,16-17H,2-11,15,18H2,1H3

InChI Key

KRTNITDCKAVIFI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCOS(=O)(=O)C1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.